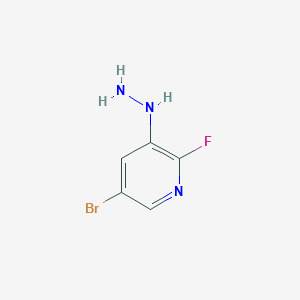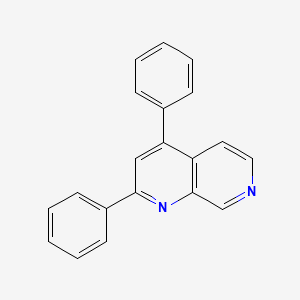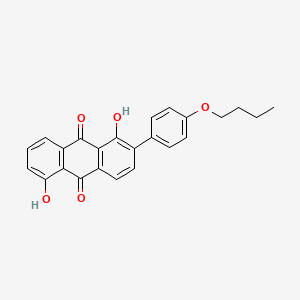
2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione is an organic compound with a complex structure that includes both anthracene and butoxyphenyl groups
Vorbereitungsmethoden
The synthesis of 2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method involves the reaction of 1,5-dihydroxyanthraquinone with 4-butoxyphenylboronic acid under Suzuki coupling conditions. This reaction requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Analyse Chemischer Reaktionen
2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in studies related to its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in areas where its unique chemical structure could offer advantages.
Industry: It could be used in the development of new materials, such as dyes or organic semiconductors, due to its conjugated system and potential electronic properties.
Wirkmechanismus
The mechanism of action of 2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the compound’s structure and the nature of its interactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione include other anthracene derivatives and butoxyphenyl compounds. For example:
2-(4-Butoxyphenyl)-N-hydroxyacetamide: Used in dye-sensitized solar cells.
Butonitazene: A novel opioid with a similar butoxyphenyl group.
The uniqueness of this compound lies in its combination of anthracene and butoxyphenyl groups, which may confer unique electronic and chemical properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
94517-60-9 |
|---|---|
Molekularformel |
C24H20O5 |
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H20O5/c1-2-3-13-29-15-9-7-14(8-10-15)16-11-12-18-21(22(16)26)24(28)17-5-4-6-19(25)20(17)23(18)27/h4-12,25-26H,2-3,13H2,1H3 |
InChI-Schlüssel |
CZFZTOJTIAYHFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


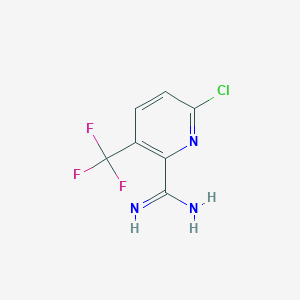



![sodium;[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate](/img/structure/B13139689.png)


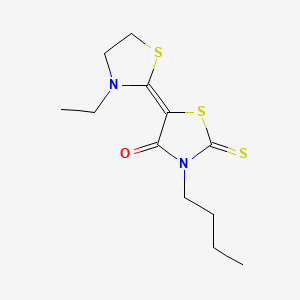
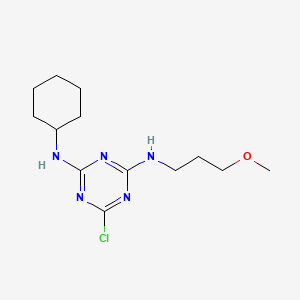
![6-Amino-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13139715.png)


